molecular formula C3H6O B3421735 1,2-Propylene-3,3,3-D3 oxide CAS No. 2245-32-1

1,2-Propylene-3,3,3-D3 oxide

Cat. No.: B3421735
CAS No.: 2245-32-1
M. Wt: 61.10 g/mol
InChI Key: GOOHAUXETOMSMM-FIBGUPNXSA-N
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Description

1,2-Propylene-3,3,3-D3 oxide, also known as epoxypropane-D3, is a compound characterized by the presence of three deuterium isotopes in the epoxy group. This compound is primarily used as a precursor in organic synthesis and for labeling compounds. It is also utilized as an internal standard in hydrogen nuclear magnetic resonance spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,2-Propylene-3,3,3-D3 oxide typically involves the oxidation of 1,2-dichloropropane-D2. This process requires the addition of deuterium oxide (D2O) and an oxidizing agent. The reaction conditions must be strictly controlled, particularly the temperature and the amounts of reagents, to ensure high yield and product purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain precise control over reaction conditions. This ensures consistent product quality and high efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1,2-Propylene-3,3,3-D3 oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of propylene glycol derivatives, while reduction can yield various alcohols .

Scientific Research Applications

1,2-Propylene-3,3,3-D3 oxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Propylene-3,3,3-D3 oxide involves its interaction with molecular targets through its epoxy group. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological molecules. These interactions can affect cellular pathways and processes, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propylene-3,3,3-D3 oxide is unique due to the presence of deuterium isotopes, which makes it particularly valuable in labeling studies and as an internal standard in nuclear magnetic resonance spectroscopy. This isotopic labeling provides distinct advantages in tracing and analyzing chemical and biological processes .

Properties

IUPAC Name

2-(trideuteriomethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOHAUXETOMSMM-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315730
Record name Oxirane, methyl-d3-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245-32-1
Record name Oxirane, methyl-d3-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2245-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, methyl-d3-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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